molecular formula C9H11ClOS B1593248 2-Propoxy-5-Chlorothiophenol CAS No. 905807-42-3

2-Propoxy-5-Chlorothiophenol

Cat. No.: B1593248
CAS No.: 905807-42-3
M. Wt: 202.7 g/mol
InChI Key: FLEXUXMIQOIZIO-UHFFFAOYSA-N
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Description

2-Propoxy-5-Chlorothiophenol is an organic compound with the molecular formula C9H11ClOS It is a derivative of thiophenol, where the hydrogen atom in the thiol group is replaced by a propoxy group, and a chlorine atom is substituted at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-5-Chlorothiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorothiophenol and propyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Procedure: The 2-chlorothiophenol is reacted with propyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-5-Chlorothiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propoxy-5-Chlorothiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propoxy-5-Chlorothiophenol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The propoxy and chlorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propoxy-4-Chlorothiophenol: Similar structure but with the chlorine atom at the 4-position.

    2-Propoxy-5-Bromothiophenol: Similar structure but with a bromine atom instead of chlorine.

    2-Propoxy-5-Fluorothiophenol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-Propoxy-5-Chlorothiophenol is unique due to the specific positioning of the propoxy and chlorine substituents, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-chloro-2-propoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-2-5-11-8-4-3-7(10)6-9(8)12/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXUXMIQOIZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647579
Record name 5-Chloro-2-propoxybenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905807-42-3
Record name 5-Chloro-2-propoxybenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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